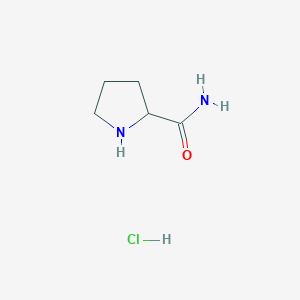

Pyrrolidine-2-carboxamide hydrochloride

Übersicht

Beschreibung

Pyrrolidine-2-carboxamide hydrochloride is a derivative of proline . It is used in research and is not sold to patients .

Synthesis Analysis

The synthesis of pyrrolidine derivatives has been extensively studied. The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . For example, a proline-derived ligand was synthesized on a 100g scale . Another method involved the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile .Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen heterocycle. The structure of pyrrolidine derivatives is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space .Wissenschaftliche Forschungsanwendungen

Enantioselective Biotransformations : Pyrrolidine-2,5-dicarboxamides, closely related to Pyrrolidine-2-carboxamide hydrochloride, have been used in enantioselective biotransformations. These transformations are catalyzed by Rhodococcus erythropolis AJ270 and have applications in organic synthesis, particularly in the preparation of aza-nucleoside analogues and druglike pyrroline-fused diazepin-11(5H)-one compounds (Chen et al., 2012).

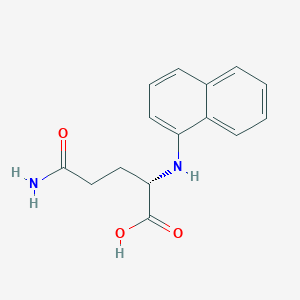

Formation of Dibenzoxanthenes and Calixarenes : A study on 2-(2-Hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides, similar to this compound, showed their ring-opening under acidic conditions, leading to the formation of dibenzoxanthenes, diarylmethanes, and calix[4]resorcinols. This process has potential applications in organic synthesis and pharmaceutical chemistry (Gazizov et al., 2015).

Antimicrobial Agents : Some derivatives of pyrrolidine-2-carboxamide have shown significant antimicrobial activity. These compounds, such as Schiff Bases derived from Pyridine-2,6-carboxamide, displayed bactericidal and fungicidal activities comparable to standard antibiotics (Al-Omar & Amr, 2010).

Synthesis of 2,3-Dihydropyrrolizines : Weinreb 3-(pyrrolidin-2-ylidene)propionamides, related to this compound, have been used in the synthesis of 2,3-dihydropyrrolizines, indicating their utility in complex organic synthesis (Calvo et al., 2002).

Synthesis of Pyrrolidin-5-one-2-carboxamides : The synthesis of pyrrolidin-5-one-2-carboxamides via a one-pot Ugi reaction followed by regioselective cyclization has been reported. This synthesis approach is valuable in the field of medicinal chemistry and drug development (Shahriari et al., 2022).

Antitubercular Activity : Oxadiazolo pyrrolidine carboxamides, structurally similar to this compound, have been recognized as potent direct enoyl-acyl carrier protein reductase inhibitors with antitubercular activities (Sonia & Ravi, 2012).

Hepatocellular Carcinoma Treatment : A study evaluated the effect of a derivative of Pyrrolidine-2-carboxamide on cell viability and apoptosis in hepatocellular carcinoma cells. This research highlights its potential as a therapeutic tool for cancer treatment (Ramezani et al., 2017).

Zukünftige Richtungen

Pyrrolidine derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years. They have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . Therefore, the discovery of potential therapeutic agents that utilize different modes of action is of utmost significance to circumvent these constraints .

Biochemische Analyse

Biochemical Properties

Pyrrolidine-2-carboxamide hydrochloride, as a proline derivative, may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that amino acids and their derivatives can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Eigenschaften

IUPAC Name |

pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-5(8)4-2-1-3-7-4;/h4,7H,1-3H2,(H2,6,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKSDAVTCKIENY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388490 | |

| Record name | pyrrolidine-2-carboxamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115630-49-4 | |

| Record name | pyrrolidine-2-carboxamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

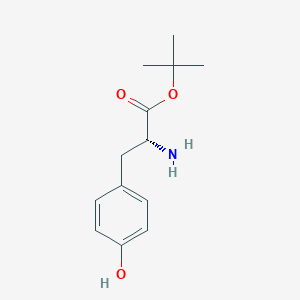

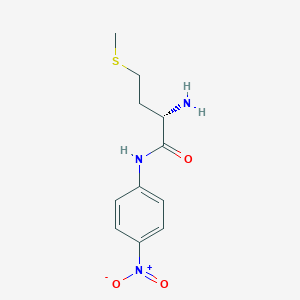

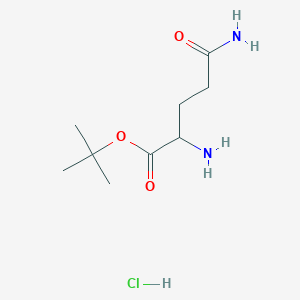

Feasible Synthetic Routes

Q & A

Q1: What makes this pyrrolidine-2-carboxamide hydrochloride derivative a good reagent for synthesizing specific types of amino acids?

A1: The (R)- and (S)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)this compound salts act as chiral auxiliaries in organic synthesis []. These compounds can be synthesized on a large scale [] and readily incorporated into a molecule. The chiral environment they create around the reaction center enables the formation of a new chiral center with high enantioselectivity, meaning one specific enantiomer of the product is formed predominantly. This is particularly useful for synthesizing α- and β-amino acids in their enantiomerically pure forms [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid](/img/structure/B555485.png)